molecular formula C20H23NO2 B5209894 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5209894
M. Wt: 309.4 g/mol
InChI Key: FXCYKYGMTAOQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as JTC-801, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the Japanese pharmaceutical company, Tsukuba Research Institute. Since then, numerous studies have been conducted on the compound, revealing its unique properties and potential uses.

Mechanism of Action

2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline works by blocking the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and addiction. By inhibiting this receptor, 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline reduces the transmission of pain signals and decreases the rewarding effects of drugs of abuse. This mechanism of action makes 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline a promising candidate for the development of new pain medications and addiction treatments.
Biochemical and Physiological Effects:
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects in animal models. In addition to its pain-relieving and anti-addictive properties, 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline for lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is its relatively short half-life, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of focus is the development of new pain medications based on 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline's mechanism of action. Another area of interest is the use of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline as a tool for studying the role of the nociceptin/orphanin FQ receptor in various physiological processes. Additionally, 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline may have potential applications in the treatment of other conditions, such as anxiety and depression.
Conclusion:
In conclusion, 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with a unique mechanism of action that has been extensively studied for its potential therapeutic applications. Its high selectivity for the nociceptin/orphanin FQ receptor makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. While there are limitations to its use in lab experiments, the numerous potential applications of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, producing 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in high yields.

Scientific Research Applications

2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been primarily studied for its potential as a therapeutic agent for various conditions. One of the most promising applications is in the treatment of chronic pain, particularly neuropathic pain. Studies have shown that 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which plays a key role in pain processing. 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.

properties

IUPAC Name

(4-butoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-3-14-23-19-10-8-17(9-11-19)20(22)21-13-12-16-6-4-5-7-18(16)15-21/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYKYGMTAOQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-butoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

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